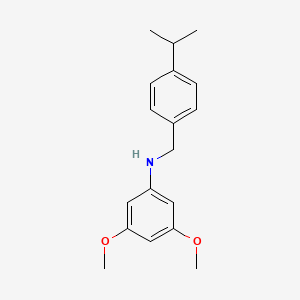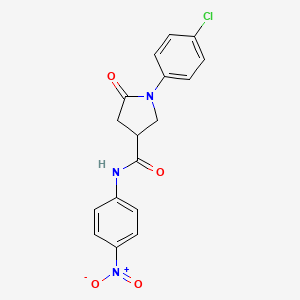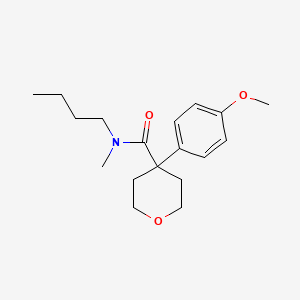
4-(2,4-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione, commonly known as DCPP, is a chemical compound that has been widely used in scientific research due to its unique properties. DCPP is a yellow crystalline substance that is soluble in organic solvents and has a molecular weight of 341.2 g/mol. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.
作用机制
DCPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. DCPP has also been shown to inhibit the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes, which are involved in inflammation and asthma.
Biochemical and Physiological Effects:
DCPP has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, antitumor, and antimicrobial activities. DCPP has also been shown to have analgesic properties, which may be due to its inhibition of COX-2. Additionally, DCPP has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
实验室实验的优点和局限性
DCPP has several advantages for use in lab experiments. This compound is readily available and can be synthesized using various methods. DCPP is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, DCPP has some limitations for use in lab experiments. This compound is highly toxic and should be handled with care. Additionally, DCPP may interfere with other biochemical assays, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of DCPP. One potential direction is the synthesis of DCPP derivatives with improved pharmacological properties. Another potential direction is the study of the mechanism of action of DCPP in more detail. Finally, DCPP could be used as a starting material for the synthesis of novel bioactive compounds with potential applications in medicine and materials science.
合成方法
DCPP can be synthesized using various methods, including the reaction of 2,4-dichlorobenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. This reaction yields DCPP as a yellow crystalline solid with a high yield. Other methods of synthesis include the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate, followed by the reaction with 1-phenyl-3,5-pyrazolidinedione.
科学研究应用
DCPP has been widely used in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. DCPP has been used as a starting material for the synthesis of various bioactive compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents.
属性
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-7-6-10(14(18)9-11)8-13-15(21)19-20(16(13)22)12-4-2-1-3-5-12/h1-9H,(H,19,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBYPPFDNRJIMT-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4990833.png)

![N-(4-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4990848.png)




![3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4990873.png)
![5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B4990880.png)
![ethyl 5-({[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}methyl)-2-furoate](/img/structure/B4990901.png)
![propyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4990903.png)
![ethyl 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxylate](/img/structure/B4990906.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(1-pyrrolidinyl)ethanamine](/img/structure/B4990912.png)
![2-[6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4990914.png)